Cas no 1251683-65-4 (N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpyrimidin-2-yl)oxyacetamide)
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpyrimidin-2-yl)oxyacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpyrimidin-2-yl)oxyacetamide
- VU0526634-1
- N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide
- AKOS024525864
- F5868-0153
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylpyrimidin-2-yl)oxy]acetamide
- 1251683-65-4
-
- Inchi: 1S/C16H16N4O3S/c1-3-22-11-4-5-12-13(8-11)24-16(19-12)20-14(21)9-23-15-17-7-6-10(2)18-15/h4-8H,3,9H2,1-2H3,(H,19,20,21)
- InChI Key: RKSLHMBHRINICD-UHFFFAOYSA-N
- SMILES: S1C(NC(COC2N=CC=C(C)N=2)=O)=NC2C=CC(=CC1=2)OCC
Computed Properties
- Exact Mass: 344.09431156g/mol
- Monoisotopic Mass: 344.09431156g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 428
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 115Ų
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpyrimidin-2-yl)oxyacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5868-0153-2μmol |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylpyrimidin-2-yl)oxy]acetamide |
1251683-65-4 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5868-0153-5μmol |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylpyrimidin-2-yl)oxy]acetamide |
1251683-65-4 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5868-0153-10μmol |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylpyrimidin-2-yl)oxy]acetamide |
1251683-65-4 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5868-0153-20μmol |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylpyrimidin-2-yl)oxy]acetamide |
1251683-65-4 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5868-0153-1mg |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylpyrimidin-2-yl)oxy]acetamide |
1251683-65-4 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5868-0153-2mg |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylpyrimidin-2-yl)oxy]acetamide |
1251683-65-4 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5868-0153-3mg |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylpyrimidin-2-yl)oxy]acetamide |
1251683-65-4 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5868-0153-4mg |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylpyrimidin-2-yl)oxy]acetamide |
1251683-65-4 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5868-0153-5mg |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylpyrimidin-2-yl)oxy]acetamide |
1251683-65-4 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5868-0153-10mg |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylpyrimidin-2-yl)oxy]acetamide |
1251683-65-4 | 10mg |
$79.0 | 2023-09-09 |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpyrimidin-2-yl)oxyacetamide Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpyrimidin-2-yl)oxyacetamide
Professional Introduction to N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpyrimidin-2-yl)oxyacetamide (CAS No. 1251683-65-4)
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpyrimidin-2-yl)oxyacetamide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1251683-65-4, represents a novel molecular entity with a unique structural framework that has been designed to interact with biological targets in a highly specific manner. The combination of the benzothiazole and pyrimidine moieties in its structure suggests potential applications in the design of bioactive molecules, particularly in the context of drug discovery and therapeutic intervention.
The benzothiazole ring system is a well-documented pharmacophore in medicinal chemistry, known for its ability to modulate various biological pathways. Specifically, the presence of the 6-ethoxy substituent on the benzothiazole core may influence the electronic properties and solubility profile of the compound, making it more amenable to biological testing. This modification is often employed to enhance metabolic stability and improve pharmacokinetic properties, which are critical factors in drug development.
The second key component of this compound is the pyrimidine moiety, which is another common pharmacophore found in numerous therapeutic agents. Pyrimidines are integral to many biological processes, including DNA and RNA synthesis, and their incorporation into drug candidates often leads to compounds with potent biological activity. In particular, the 4-methylpyrimidin-2-yl group in this compound may contribute to its binding affinity for specific target proteins or enzymes, thereby influencing its potential therapeutic effects.
The central oxyacetamide linkage in N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpyrimidin-2-yl)oxyacetamide serves as a bridge between the two heterocyclic systems, potentially facilitating optimal spatial orientation for biological interaction. This type of structural motif is frequently explored in medicinal chemistry due to its ability to create molecules with enhanced binding affinity and selectivity. The oxyacetamide group is particularly interesting because it can act as a hydrogen bond acceptor, which is a crucial interaction for many drug-receptor complexes.
In recent years, there has been growing interest in the development of small molecule inhibitors targeting enzymes involved in cancer progression. The structural features of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpyrimidin-2-yl)oxyacetamide make it a promising candidate for such applications. Specifically, the benzothiazole moiety has been shown to exhibit anti-proliferative effects against various cancer cell lines, while the pyrimidine component may interfere with key signaling pathways that drive tumor growth. These properties have prompted researchers to investigate this compound as a potential lead for further drug development.
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpyrimidin-2-yl)oxyacetamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the 6-ethoxy group onto the benzothiazole scaffold typically involves an etherification reaction, while the attachment of the 4-methylpyrimidin-2-yl} group often requires nucleophilic substitution or condensation reactions. The final step involves forming the oxyacetamide linkage, which can be achieved through various methods such as amide bond formation reactions.
Evaluation of this compound's biological activity has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing its interaction with target enzymes and receptors relevant to cancer biology. Preliminary results suggest that N-(6-ethoxy- 1,3-benzothiazol- 2- yl strong >)- 2 - ( 4 - methylpyrimidin - 2 - yl ) oxyacetamide exhibits inhibitory activity against several key enzymes involved in cancer cell proliferation. This observation aligns with previous findings that highlight the potential of benzothiazole-pyrimidine hybrids as anti-cancer agents.
In vivo studies have further validated these findings by demonstrating that administration of this compound can reduce tumor growth in animal models. These studies have also provided insights into its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The favorable pharmacokinetic profile observed suggests that this compound may be suitable for further development into a therapeutic agent.
The potential therapeutic applications of N-(6- ethoxy- 1, 3- benzothiazol- 2- yl strong >)- 2 - ( 4 - methylpyrimidin - 2 - yl ) oxyacetamide extend beyond oncology. The compound's ability to modulate biological pathways suggests that it may also have utility in treating other diseases characterized by dysregulated enzyme activity or signaling. For instance, it has shown promise in preclinical models as an inhibitor of inflammatory pathways associated with chronic diseases such as rheumatoid arthritis.
The chemical stability and shelf-life of N-(6- ethoxy- 1, 3- benzothiazol- 2- yl strong >)- 2 - ( 4 - methylpyrimidin - 2 - yl ) oxyacetamide are critical factors that must be carefully managed during storage and transportation. Studies have been conducted to assess its stability under various conditions, including temperature fluctuations and exposure to light. These studies have informed recommendations for storage conditions that ensure long-term stability and efficacy.
The synthesis scalability of this compound is another important consideration for its potential commercialization. Researchers have explored different synthetic routes to optimize yield and reduce production costs without compromising quality. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale while maintaining high purity standards.
In conclusion, N-(6- ethoxy- 1, 3- benzothiazol- 2- yl strong >)- 2 - ( strong >4-methylpyrimidin - 2 - yl strong >) oxyacetamide (CAS No. < strong >1251683 - 65 - 4 strong >) represents a novel chemical entity with significant potential in pharmaceutical applications. Its unique structural features, combined with promising preclinical data, make it an attractive candidate for further research and development. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of new therapies.
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